Farnesyl phosphate
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Overview
Description
(2E,6E)-farnesyl monophosphate is a member of the class of farnesyl phosphates that is the monophosphatr derivative of (2E,6E)-farnesol It has a role as a PPARbeta/delta agonist, a PPARalpha agonist, a rat metabolite and a plant metabolite. It derives from a (2-trans,6-trans)-farnesol. It is a conjugate acid of a (2E,6E)-farnesyl monophosphate(2-).
Scientific Research Applications
Endogenous Ligand and Receptor Interaction
Farnesyl phosphate, a metabolic intermediate in the biosynthesis of various molecules, acts as an endogenous ligand for lysophosphatidic acid (LPA) receptors. It specifically antagonizes LPA-elicited intracellular Ca(2+)-mobilization mediated through the LPA(3) receptor. This suggests its potential role as a modulator of LPA targets (Liliom et al., 2006).
Enzyme Inhibition and Drug Design
Farnesyl diphosphate (FPP) is a critical intermediate in various biosynthetic pathways. Its analogs have been developed for studying enzymes that utilize FPP, with applications in drug design and the semisynthesis of drugs. Photoactive analogs of FPP aid in identifying enzymes using it as a substrate (Vervacke et al., 2013).
Structural Insights for Drug Development
The crystal structure of human farnesyl pyrophosphate synthase, when analyzed with various ligands, provides valuable insights for the development of novel inhibitors. These inhibitors have potential therapeutic applications in treating diseases like osteoporosis and cancer (Hosfield et al., 2004).
Modulation of Enzyme Activity
Farnesyl pyrophosphate synthase (FPPS) is allosterically inhibited by farnesyl pyrophosphate, its own product. This suggests a regulatory mechanism controlling prenyl pyrophosphate levels in vivo, adding a layer of regulation to the mevalonate pathway (Park et al., 2017).
Biotechnological Production
Farnesol, derived from farnesyl diphosphate, has industrial and medical potential. Its production in E. coli through a novel biosynthesis pathway demonstrates the possibility of mass-producing farnesol for various applications (Wang et al., 2016).
Properties
Molecular Formula |
C15H27O4P |
---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] dihydrogen phosphate |
InChI |
InChI=1S/C15H27O4P/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H2,16,17,18)/b14-9+,15-11+ |
InChI Key |
ALEWCKXBHSDCCT-YFVJMOTDSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)O)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C |
Synonyms |
farnesyl monophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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